molecular formula C15H12FN3O B2398516 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one CAS No. 1286713-42-5

3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one

Katalognummer B2398516
CAS-Nummer: 1286713-42-5
Molekulargewicht: 269.279
InChI-Schlüssel: WJCJGJZEYMAORP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one, also known as AFQ056, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity, learning, and memory.

Wirkmechanismus

3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one can modulate synaptic plasticity and improve cognitive function. This mechanism of action has been extensively studied in animal models and has been shown to be effective in improving learning and memory.
Biochemical and Physiological Effects:
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has been shown to have a range of biochemical and physiological effects. In animal studies, 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease hyperactivity. These effects are thought to be mediated by the modulation of synaptic plasticity and the regulation of neurotransmitter release.

Vorteile Und Einschränkungen Für Laborexperimente

3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has several advantages for lab experiments. It has a high affinity for mGluR5 and can be used to selectively block its activity. 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one is also relatively stable and can be easily synthesized in large quantities. However, 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some applications.

Zukünftige Richtungen

3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has several potential future directions for research. One area of focus is the development of more potent and selective mGluR5 antagonists. Another area of focus is the identification of new therapeutic applications for 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one, such as the treatment of anxiety disorders or depression. Additionally, 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one could be used as a tool to better understand the role of mGluR5 in synaptic plasticity and learning. Overall, 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has the potential to be a valuable tool for both basic and clinical research.

Synthesemethoden

The synthesis of 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one involves the reaction of 3-amino-4-fluoroaniline with 2-methylquinazolin-4(3H)-one in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one in high yields and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. In clinical trials, 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has been tested as a treatment for Parkinson's disease, autism spectrum disorders, and schizophrenia.

Eigenschaften

IUPAC Name

3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-9-18-14-5-3-2-4-11(14)15(20)19(9)10-6-7-12(16)13(17)8-10/h2-8H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCJGJZEYMAORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.